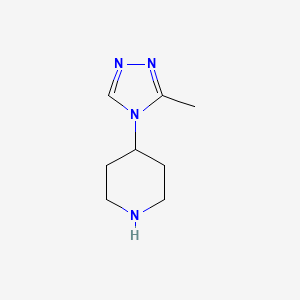

4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine

Description

Properties

IUPAC Name |

4-(3-methyl-1,2,4-triazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-7-11-10-6-12(7)8-2-4-9-5-3-8/h6,8-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCZXUHJRZHKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=CN1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256831 | |

| Record name | 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211590-79-2 | |

| Record name | 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211590-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure analysis of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine

The following technical guide provides an in-depth structural and analytical breakdown of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine , a privileged scaffold in medicinal chemistry often utilized in the design of GPCR ligands (e.g., somatostatin agonists) and Janus kinase (JAK) inhibitors.

Executive Summary

The title compound represents a specific subclass of heterocycle-functionalized saturated amines. Unlike the more common C-linked triazoles (where the piperidine is attached to the triazole carbon), this molecule features an

Structural Characterization Strategy

The core challenge in analyzing this structure is distinguishing it from its regioisomers (e.g., 3-substituted or 1-substituted triazoles). The analysis relies on three pillars:

-

Connectivity Verification: Confirming the

-attachment via HMBC correlations. -

Conformational Analysis: Establishing the equatorial preference of the triazole ring on the piperidine chair.

-

Protonation State: Differentiating the highly basic piperidine nitrogen (

) from the weakly basic triazole system.

Conformational Dynamics

The piperidine ring exists predominantly in a chair conformation. The 4-(3-methyl-4H-1,2,4-triazol-4-yl) substituent is bulky. According to A-value principles, bulky substituents at the 4-position of a piperidine ring strongly prefer the equatorial orientation to avoid destabilizing 1,3-diaxial interactions with the protons at C2 and C6.

-

Equatorial Conformer: Thermodynamically favored (

). -

Axial Conformer: High energy state, observed only if constrained by bridging or specific intramolecular bonding.

Synthesis & Impurity Profiling

To ensure a self-validating analytical standard, we define the "Gold Standard" synthesis route. This route avoids the ambiguity of alkylating a pre-formed triazole (which yields mixtures of N1, N2, and N4 isomers) by constructing the triazole ring onto the piperidine amine.

Recommended Protocol: The Amidine Cyclization Route

This protocol utilizes

Step 1: Amidine Formation

React

-

Mechanism:[1][2][3][4] Condensation of the primary amine with the acetal releases methanol and dimethylamine, forming an

-substituted acetamidine intermediate. -

Key Observation: This installs the 2-carbon fragment and the methyl group at what will become the triazole C3 position.

Step 2: Ring Closure Treat the intermediate with formylhydrazine in refluxing acetic acid or dioxane.

-

Mechanism:[1][2][3][4] The hydrazine attacks the amidine carbon, followed by cyclization with the formyl group and loss of water/ammonia equivalents.

-

Result: Exclusive formation of the 3-methyl-4-substituted-1,2,4-triazole.

Step 3: Deprotection Standard removal of the Boc group using TFA/DCM or HCl/Dioxane yields the target dihydrochloride or trifluoroacetate salt.

Figure 1: Regioselective synthesis pathway ensuring N4-connectivity.

Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR)

The

Table 1: Diagnostic

| Position | Proton Type | Shift ( | Multiplicity | Diagnostic Note |

| Triazole C5 | Ar-H | 8.45 - 8.60 | Singlet (1H) | Highly deshielded; confirms 1,2,4-triazole core. |

| Triazole C3 | -CH | 2.35 - 2.45 | Singlet (3H) | Distinct methyl singlet attached to aromatic ring.[2] |

| Piperidine C4 | CH (Methine) | 4.30 - 4.50 | Multiplet (1H) | Downfield shift due to direct attachment to Triazole N4. |

| Piperidine C2,6 | CH | 3.00 - 3.40 | Multiplet (4H) | Broadened if exchangeable NH is present. |

| Piperidine C3,5 | CH | 1.90 - 2.10 | Multiplet (4H) | Typical piperidine methylene envelope. |

Critical HMBC Correlations:

To scientifically validate the structure, observe the correlation between the Piperidine C4-H (

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion:

Da (Calculated for C -

Fragmentation Pattern:

-

m/z 167

84: Loss of the triazole ring (83 Da) is common, leaving the piperidine cation. -

m/z 167

83: Formation of the protonated 3-methyl-1,2,4-triazole species. -

Ring Cleavage: Retro-Diels-Alder type fragmentation of the piperidine ring may occur at higher collision energies.

-

Figure 2: Primary fragmentation pathways in ESI-MS.

Physicochemical Profiling

Understanding the ionization state is critical for formulation and assay development.

- (Piperidine NH): ~10.8 . This center is highly basic and will be protonated at physiological pH (7.4), rendering the molecule cationic.

- (Triazole N): < 3.0 .[5] The 4-substituted 1,2,4-triazole is a very weak base. It will remain neutral at physiological pH.

-

Lipophilicity (LogP): Predicted LogP

to 0.2. The molecule is polar due to the secondary amine and the nitrogen-rich heterocycle. -

Solubility: High aqueous solubility in acidic media (as HCl salt); moderate to high solubility in DMSO and Methanol.

References

-

Synthesis of 1,2,4-Triazoles: Pellizzari Reaction and Einhorn-Brunner Reaction.[6] Strategic Applications of Named Reactions in Organic Synthesis. Link

-

Triazole Physicochemical Properties: pKa values of 1,2,4-triazole and its derivatives. ResearchGate.[7] Link

-

Conformational Analysis: The Conformational Preference of the Nonbonding Electron Pair in Piperidine. Journal of the American Chemical Society. Link

-

Medicinal Chemistry Applications: Design and synthesis of triazole-piperidine scaffolds. European Journal of Medicinal Chemistry.[3] Link

-

Spectroscopic Data: PubChem Compound Summary for Triazole Derivatives. National Library of Medicine. Link

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 4. rsc.org [rsc.org]

- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Foreword: The Strategic Union of Piperidine and Triazole in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Triazole-Substituted Piperidine Derivatives

In the landscape of medicinal chemistry, certain structural motifs consistently emerge as "privileged scaffolds"—frameworks that are capable of binding to multiple biological targets with high affinity. The piperidine ring, a saturated six-membered heterocycle, is arguably one of the most ubiquitous scaffolds in approved pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and to present substituents in a well-defined three-dimensional orientation.

When this established scaffold is combined with a 1,2,3-triazole ring, a five-membered aromatic heterocycle, a powerful synergy is unlocked. The triazole moiety is not merely a linker; it is a metabolically robust, polar unit capable of engaging in hydrogen bonding and dipole interactions, often serving as a bioisostere for an amide bond.[1] The synthesis of these conjugates has been streamlined by the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," allowing for the rapid generation of diverse chemical libraries.[2]

This guide provides drug development professionals with a comprehensive overview of the critical physicochemical properties of triazole-substituted piperidine derivatives. We will move beyond simple definitions to explore the causality behind these properties, detail field-proven experimental protocols for their determination, and discuss the interpretation of the resulting data in the context of drug candidate selection and optimization.

Section 1: Lipophilicity (LogP/LogD) - Mastering the Balance for Permeability and Potency

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable molecules like piperidine derivatives, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant. An optimal lipophilicity is crucial; excessively high values can lead to poor aqueous solubility, non-specific binding, and increased metabolic turnover, while values that are too low may hinder the molecule's ability to cross biological membranes.[4]

The triazole ring's inherent polarity generally contributes to a lower LogP, which can be advantageous for improving water solubility.[5] However, the overall lipophilicity of the derivative is a function of the entire structure, including substituents on both the piperidine and triazole rings.[6]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for LogP Determination

The HPLC method offers higher throughput than the traditional shake-flask method and is a staple in drug discovery for determining lipophilicity.[4][7] The principle relies on the correlation between a compound's retention time on a reverse-phase column (a nonpolar stationary phase) and its LogP value.

Methodology:

-

System Preparation: An HPLC system equipped with a C18 column and a UV or DAD detector is used. The mobile phase consists of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration Curve: A series of standard compounds with well-established LogP values (e.g., uracil, benzene, toluene, naphthalene) are injected individually.

-

Data Collection: The retention time (t_R_) for each standard is recorded. The logarithm of the retention factor (k) is calculated using the formula: log k = log((t_R - t_0) / t_0), where t_0_ is the column dead time (often measured using a non-retained compound like uracil).

-

Linear Regression: A calibration curve is generated by plotting the known LogP values of the standards against their calculated log k values. A linear regression analysis provides an equation of the line (y = mx + c).

-

Sample Analysis: The triazole-substituted piperidine derivative is dissolved in the mobile phase and injected into the HPLC system under the same conditions. Its retention time is measured.

-

LogP Calculation: The log k for the test compound is calculated from its retention time. This value is then used in the regression equation from the calibration curve to determine the experimental LogP.

Data Interpretation

The calculated LogP provides a quantitative measure of lipophilicity, allowing for direct comparison between different derivatives in a series.

| Compound ID | Substituent (R) | Retention Time (min) | Calculated LogP |

| REF-01 | -H | 4.5 | 2.1 |

| TPD-01 | -CH3 | 5.2 | 2.6 |

| TPD-02 | -Cl | 5.8 | 3.0 |

| TPD-03 | -CF3 | 6.1 | 3.2 |

This table presents illustrative data.

Workflow for HPLC-Based LogP Determination

Caption: Workflow for experimental LogP determination using HPLC.

Section 2: Aqueous Solubility - The Gateway to Bioavailability

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or an aqueous buffer. It is a critical property, as a drug must be in solution to be absorbed from the gastrointestinal tract and to be distributed throughout the body.[8] Poor solubility is a leading cause of failure for drug candidates.[8] Two types of solubility are typically measured:

-

Kinetic Solubility: Measured by adding a concentrated DMSO stock of the compound to an aqueous buffer. It reflects the solubility of the amorphous form and is a rapid, high-throughput assay suitable for early discovery screening.[9][10]

-

Thermodynamic Solubility: The true equilibrium solubility, measured by equilibrating an excess of the solid compound in a buffer over a longer period (e.g., 24 hours). It is more resource-intensive and typically used in later-stage lead optimization.[8][9]

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

This high-throughput method is ideal for screening large numbers of compounds in early discovery. It determines the concentration at which a compound precipitates out of an aqueous buffer when added from a DMSO stock.[11]

Methodology:

-

Compound Preparation: Prepare a high-concentration stock solution of the triazole-substituted piperidine derivative in 100% dimethyl sulfoxide (DMSO), typically 10-20 mM.

-

Plate Preparation: In a 96- or 384-well clear-bottom microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Serial Dilution: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer to create a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.

-

Incubation: Incubate the plate at room temperature for a set period, typically 1-2 hours, to allow for precipitation to occur.

-

Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

Data Analysis: The solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer-only controls. This value can be determined by identifying the "break point" in the concentration-turbidity curve.

Data Interpretation

The result provides a rapid assessment of a compound's likelihood of precipitating from solution during in vitro assays or upon administration.

| Compound ID | Substituent (R) | Kinetic Solubility (µM) at pH 7.4 |

| REF-01 | -H | > 200 |

| TPD-04 | -Phenyl | 75 |

| TPD-05 | -4-Chlorophenyl | 22 |

| TPD-06 | -4-Methoxyphenyl | 98 |

This table presents illustrative data.

Workflow for Kinetic Solubility Assay

Caption: Workflow for the turbidimetric kinetic solubility assay.

Section 3: Ionization Constant (pKa) - The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[12] This parameter is fundamental as it dictates the charge state of a compound in different physiological environments, from the acidic stomach (pH ~1-2) to the blood and cytosol (pH ~7.4).[13][14] The charge state profoundly impacts solubility, membrane permeability (the neutral form is generally more permeable), and the ability to bind to the biological target.[15]

Triazole-substituted piperidine derivatives typically have at least one basic center: the piperidine nitrogen. The triazole ring itself is very weakly basic.[5] The pKa of the piperidine nitrogen is a critical determinant of the molecule's overall properties.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a classic and reliable method for determining the pKa of ionizable compounds.[16]

Methodology:

-

Sample Preparation: Accurately weigh the compound and dissolve it in high-purity water. A co-solvent (e.g., methanol or DMSO) may be required for poorly soluble compounds, but its concentration should be minimized.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated, high-precision pH electrode to monitor the pH.

-

Titration: Add a standardized titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments using an automated burette.

-

Data Recording: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Sophisticated software can analyze the derivative of the curve to precisely identify this point.

Data Interpretation

Knowing the pKa allows for the prediction of the ionization state at any given pH using the Henderson-Hasselbalch equation. This is critical for building predictive ADME models.

| Compound ID | Substituent on Piperidine N | Measured pKa | % Ionized at pH 7.4 |

| REF-01 | -H | 8.8 | 96.2% |

| TPD-07 | -CH2-Phenyl | 8.1 | 83.3% |

| TPD-08 | -SO2-Phenyl | < 3 (not basic) | ~0% |

This table presents illustrative data. The sulfonamide in TPD-08 drastically reduces the basicity of the piperidine nitrogen.

Ionization Equilibrium of a Piperidine Derivative

Caption: pH-dependent equilibrium of a basic piperidine derivative.

Section 4: Metabolic Stability - Predicting In Vivo Longevity

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver.[17] A compound that is rapidly metabolized will be cleared quickly from the body, resulting in a short half-life and potentially insufficient exposure at the target site.[18] In vitro assays are essential for predicting a compound's in vivo clearance and half-life.[19][20]

The most common metabolic pathways are Phase I reactions (oxidation, reduction, hydrolysis), often mediated by cytochrome P450 (CYP) enzymes, and Phase II reactions (conjugation).[17] The piperidine ring can be susceptible to CYP-mediated oxidation, while the triazole ring is generally considered to be metabolically stable, a key feature contributing to its utility in drug design.[5][21]

Experimental Protocol: Liver Microsomal Stability Assay

This is the most common in vitro assay to assess Phase I metabolic stability. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[22]

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) in a phosphate buffer.

-

Initiation: Pre-incubate the test compound with the microsomes at 37°C. The reaction is initiated by adding a solution of the critical cofactor, NADPH.

-

Time Course: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) that contains an internal standard. This also precipitates the microsomal proteins.

-

Sample Processing: The quenched samples are centrifuged to pellet the proteins, and the supernatant, containing the remaining compound and any metabolites, is transferred for analysis.

-

Quantification: The concentration of the remaining parent compound in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[18]

Data Interpretation

The results are used to rank compounds and predict their in vivo hepatic clearance. Compounds with very short half-lives (<10-15 min) in this assay are often flagged as having potential metabolic liabilities.

| Compound ID | Substituent (R) | In Vitro t1/2 (min) | Intrinsic Clearance (µL/min/mg) | Classification |

| REF-01 | -H | 45 | 25 | Moderate |

| TPD-09 | -CH2-t-butyl | 18 | 64 | High |

| TPD-10 | -CH2-cyclopropyl | > 60 | < 12 | Low |

This table presents illustrative data.

Workflow for Microsomal Stability Assay

Caption: Workflow for an in vitro metabolic stability assay.

References

-

Zhan, P., & Liu, X. (2021). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. RSC Publishing. [Link][23]

-

Al-Ghorbani, M., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link][13][14]

-

Manjula, S.N., et al. (2024). Blood-stage antimalarial activity, favourable metabolic stability and in vivo toxicity of novel piperazine linked 7-chloroquinoline-triazole conjugates. Malaria World. [Link][24]

-

Poole, S. K., & Taha, A. (2015). Development of Methods for the Determination of pKa Values. PMC. [Link][16]

-

Pharma Knowledge Forum. (2024). What is the pKa and How is it determined. Pharma Knowledge Forum. [Link][12]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link][19]

-

Kumar, V. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link][18]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link][8]

-

Virk, N. A., et al. (2020). Microwave-assisted synthesis of triazole derivatives conjugated with piperidine as new anti-enzymatic agents. Journal of Heterocyclic Chemistry. [Link][25]

-

Admescope. (n.d.). Services for in vitro Metabolism research. Admescope. [Link][22]

-

Pelttari, E. (2021). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link][20]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link][11]

-

Faming, Z., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. [Link][5]

-

Sonawane, M.D., et al. (2017). Review On Chemistry And Pharmacological Significance Of Triazole Derivatives. Indo American Journal of Pharmaceutical Research. [Link][26]

-

Dołowy, M., et al. (2020). Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC and Different Computational Methods. Semantic Scholar. [Link][3]

-

Yadav, D., et al. (2022). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Publishing. [Link][27]

-

Dołowy, M., et al. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. MDPI. [Link][6]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link][4]

-

Senthil, S., & Gopi, R. (2015). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. [Link][21]

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link][7]

-

Singh, S., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. ResearchGate. [Link][2]

-

Cortés-García, G. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link][28][29]

-

Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link][1]

-

Khan, S.A., et al. (2024). A Pharmacological Update of Triazole Derivative: A Review. Bentham Science Publisher. [Link][30]

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. chemijournal.com [chemijournal.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. acdlabs.com [acdlabs.com]

- 5. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents | MDPI [mdpi.com]

- 7. agilent.com [agilent.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 14. researchgate.net [researchgate.net]

- 15. Determining pKa | Bienta [bienta.net]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. researchgate.net [researchgate.net]

- 19. nuvisan.com [nuvisan.com]

- 20. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. admescope.com [admescope.com]

- 23. Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. malariaworld.org [malariaworld.org]

- 25. research.monash.edu [research.monash.edu]

- 26. ijpda.org [ijpda.org]

- 27. Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07255G [pubs.rsc.org]

- 28. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 30. benthamscience.com [benthamscience.com]

Pharmacophore Modeling of 1,2,4-Triazole Piperidine Ligands: A Technical Guide

Executive Summary

The 1,2,4-triazole piperidine scaffold represents a "privileged structure" in medicinal chemistry, offering a unique combination of hydrogen bond donor/acceptor capabilities (via the triazole) and tunable hydrophobic/cationic interactions (via the piperidine). This guide provides a rigorous technical framework for modeling this specific class of ligands.

Unlike generic modeling guides, this document addresses the specific physicochemical challenges of this scaffold—namely, triazole tautomerism and piperidine ring flipping —which often lead to false negatives in high-throughput virtual screening (HTVS). We focus on applications in kinase inhibition (e.g., EGFR) and CYP51 (lanosterol 14

Part 1: The Chemical Space & Conformational Analysis

The Tautomerism Trap

The critical failure point in modeling 1,2,4-triazoles is the neglect of tautomeric states. The 1,2,4-triazole ring exists in equilibrium between the 1H , 2H , and 4H forms.[1][2] While the 1H-tautomer is generally the most stable in vacuum, the 4H-tautomer often governs biological activity, particularly when coordinating with metal ions (e.g., Heme-Fe in CYP enzymes).

-

Directive: You must generate and dock all tautomers during the pre-processing phase. Relying on a single canonical SMILES string is a procedural error.

Piperidine Chair-Boat Transitions

The piperidine ring is not static. While the chair conformation is energetically favorable ($ \Delta G \approx 0

-

Modeling Rule: Set your conformational search energy window to at least 10-15 kcal/mol to capture these bioactive high-energy conformers.

Part 2: Computational Workflow & Protocols

Protocol 1: Dataset Curation & Pre-processing

Objective: Create a noise-free training set for pharmacophore generation.

-

Extraction: Retrieve 1,2,4-triazole piperidine derivatives from ChEMBL/PubChem with

nM (Actives) and -

Tautomer & Ionization Generation:

-

Use tools like LigPrep (Schrödinger) or Wash (MOE) at pH

. -

Crucial Step: Explicitly force the generation of 4H-1,2,4-triazole states.

-

-

Stereoisomer Enumeration: Define undefined chiral centers on the piperidine ring.

-

Clustering: Cluster by structural similarity (Tanimoto coefficient > 0.85) to ensure chemical diversity in the training set.

Protocol 2: 3D Pharmacophore Generation (Ligand-Based)

Objective: Define the spatial arrangement of features common to active ligands.

Step 1: Conformational Search

-

Method: Mixed Monte Carlo/Low-Mode sampling.

-

Force Field: OPLS4 or MMFF94s (specifically optimized for planar nitrogens in triazoles).

-

Constraint: None initially. If X-ray data exists (e.g., Sitagliptin), use the bioactive conformation as a template.

Step 2: Feature Mapping For 1,2,4-triazole piperidines, the pharmacophore hypothesis must test for:

-

Aromatic Ring (R): The triazole ring itself (pi-stacking potential).

-

H-Bond Acceptor (A): The N2 or N4 nitrogen of the triazole.

-

Positive Ionizable (P) / Hydrophobic (H): The piperidine nitrogen (if basic) or its bulky substituents.

-

Vector Constraints: Define the vector from the triazole N to the piperidine centroid.

Step 3: Scoring & Validation

-

Survival Score: Rank hypotheses by vector alignment and volume overlap.

-

Decoy Set Validation: Screen against the DUD-E decoy set (Directory of Useful Decoys).

-

Metric: Calculate the Enrichment Factor (EF1%) and Area Under the Curve (ROC-AUC). A valid model must have AUC > 0.7.

Part 3: Visualization of Workflows

Diagram 1: Pharmacophore Modeling Pipeline

This diagram illustrates the step-by-step workflow from chemical structure to validated model, highlighting the specific handling of triazole tautomers.

Caption: End-to-end workflow for modeling triazole-piperidine ligands, emphasizing the mandatory tautomer enumeration step.

Part 4: Case Study & Biological Mechanism

Target: CYP51 (Lanosterol 14 -demethylase)

One of the most validated applications of 1,2,4-triazole piperidines is in antifungal therapy (e.g., Posaconazole analogs) and anticancer CYP inhibition.

Mechanism of Action:

The 1,2,4-triazole ring acts as the "warhead."[2] The N4 nitrogen (in the 4H tautomer) coordinates directly with the Heme Iron (

Pharmacophore Features for CYP51 Inhibition:

| Feature Type | Chemical Moiety | Geometric Role |

|---|---|---|

| Metal Coordinator | Triazole N4 Nitrogen | Forms coordinate covalent bond with Heme Fe. |

| Hydrophobic Core | Piperidine Ring | Van der Waals interactions with Tyr118/Phe126. |

| Ring Aromatic | Phenyl group attached to Piperidine |

Diagram 2: Ligand-Receptor Interaction Pathway

This diagram visualizes the specific molecular interactions between the 1,2,4-triazole piperidine ligand and the CYP active site.

Caption: Mechanistic interaction map showing the critical coordination of the triazole nitrogen to the Heme iron and piperidine hydrophobic anchoring.[3]

References

-

Maddila, S., Pagadala, R., & Jonnalagadda, S. B. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry. Link

-

Sun, Q., et al. (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. Link

-

Saeed, A., et al. (2023).[1] Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Pharmaceuticals.[1][4][5][6] Link

-

Al-Wahaibi, L. H., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents: Structure, In Vitro Screening and Docking Studies. Molecules. Link

-

Radwan, A. A., et al. (2010). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives. Scientia Pharmaceutica. Link

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijprajournal.com [ijprajournal.com]

Navigating the Metabolic Maze: A Technical Guide to Predicting the Stability of Triazole-Piperidine Compounds

Foreword: The Imperative of Metabolic Prediction in Modern Drug Discovery

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. A significant contributor to late-stage attrition of drug candidates is suboptimal pharmacokinetic properties, with metabolic instability being a primary culprit.[1][2] Compounds that are rapidly metabolized by the body often fail to achieve the necessary therapeutic concentrations or require inconveniently frequent dosing, ultimately limiting their clinical utility.[1] This guide provides an in-depth technical exploration of predicting and understanding the metabolic stability of a particularly prevalent chemical scaffold in medicinal chemistry: triazole-piperidine compounds. For researchers, scientists, and drug development professionals, this document serves as a field-proven guide to designing, executing, and interpreting metabolic stability studies, with a focus on generating robust, decision-driving data.

The Triazole-Piperidine Scaffold: A Double-Edged Sword

The fusion of triazole and piperidine rings is a common strategy in medicinal chemistry, offering a versatile framework for engaging with a wide array of biological targets.[3][4] The triazole moiety, a five-membered aromatic ring with three nitrogen atoms, often enhances metabolic stability due to the delocalization of its π-electrons, making it relatively resistant to oxidative metabolism.[5] Conversely, the saturated piperidine ring is frequently a site of metabolic vulnerability, particularly through oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes.[6][7] Understanding this inherent dichotomy is the first step in proactively designing compounds with favorable metabolic profiles.

Common Metabolic Liabilities of Piperidine Rings:

-

C-H Oxidation: CYP enzymes, particularly from the CYP3A4, CYP2D6, and CYP2C families, readily hydroxylate the carbon atoms of the piperidine ring.[8][9] The position of oxidation is influenced by the substitution pattern and the overall electronics of the molecule.

-

N-dealkylation: If the piperidine nitrogen is substituted, N-dealkylation is a common metabolic pathway.[10]

-

Ring Opening: In some instances, oxidative metabolism can lead to the opening of the piperidine ring.[11]

The Cornerstone of Prediction: In Vitro Metabolic Stability Assays

To preemptively identify and address these metabolic liabilities, a suite of in vitro assays is indispensable. These assays provide critical data on a compound's susceptibility to biotransformation, allowing for early-stage ranking and optimization of drug candidates.[12][13]

The Workhorse: The Liver Microsomal Stability Assay

The liver microsomal stability assay is a fundamental tool for assessing Phase I metabolic stability.[14] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, the primary drivers of oxidative drug metabolism.[1][12]

Experimental Workflow: A Self-Validating System

The protocol described below is designed to be a self-validating system, incorporating controls that ensure the reliability and reproducibility of the data.

Diagram: Liver Microsomal Stability Assay Workflow

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (typically 10 mM in DMSO).

-

Thaw pooled liver microsomes (from human and relevant preclinical species) on ice.

-

Prepare a solution of the NADPH cofactor (e.g., 10 mM in phosphate buffer).

-

Prepare a 0.1 M phosphate buffer solution (pH 7.4).

-

-

Incubation:

-

In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

-

Initiate the metabolic reaction by adding the NADPH solution. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

-

-

Time-Point Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard (IS). The cold acetonitrile precipitates the microsomal proteins and halts the enzymatic reaction.

-

-

Sample Processing and Analysis:

Expanding the View: Hepatocyte Stability Assays

While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation reactions (e.g., glucuronidation, sulfation).[12][18] For a more comprehensive picture of a compound's metabolic fate, hepatocyte stability assays are employed.[18][19] Cryopreserved or fresh hepatocytes contain a full complement of both Phase I and Phase II enzymes, providing a more holistic view of hepatic clearance.[18] The experimental workflow is similar to the microsomal assay, with hepatocytes being used in place of microsomes and typically longer incubation times.

Data Interpretation: From Raw Numbers to Actionable Insights

The primary output from a metabolic stability assay is the concentration of the parent compound over time. This data is then used to calculate key parameters that predict in vivo behavior.

Data Presentation: Key Metabolic Stability Parameters

| Parameter | Description | Calculation | Significance |

| Half-Life (t½) | The time required for 50% of the parent compound to be metabolized.[20][21] | From the slope (k) of the natural log of the percent remaining compound vs. time plot: t½ = 0.693 / k | A direct and intuitive measure of stability. Longer half-life indicates greater stability. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of physiological factors like blood flow.[13][22] | CLint = (0.693 / t½) * (incubation volume / protein concentration) | A more fundamental measure of metabolic liability. Used for in vitro-in vivo extrapolation (IVIVE). |

Classification of Metabolic Stability:

| Intrinsic Clearance (µL/min/mg protein) | In Vitro Half-Life (minutes) | Classification | Implication for Drug Design |

| < 12 | > 58 | Low Clearance | High stability, potential for drug-drug interactions due to enzyme inhibition. |

| 12 - 50 | 14 - 58 | Moderate Clearance | Generally acceptable stability, may require some optimization. |

| > 50 | < 14 | High Clearance | Low stability, likely to have poor bioavailability and short in vivo half-life. Requires significant optimization. |

Note: These are general classifications and can vary depending on the specific project and therapeutic indication.

Strategies for Enhancing Metabolic Stability of Triazole-Piperidine Compounds

When a triazole-piperidine compound exhibits high metabolic clearance, a systematic approach to structural modification can yield significant improvements.

Diagram: Strategies to Mitigate Metabolic Liabilities

Caption: Common strategies for improving the metabolic stability of drug candidates.

Field-Proven Approaches:

-

Blocking Metabolically Labile Sites: Once a "metabolic hotspot" on the piperidine ring is identified (often through metabolite identification studies), introducing a fluorine atom or a methyl group at or near that position can sterically hinder the approach of CYP enzymes, thereby reducing the rate of oxidation.[23]

-

Modulating Electronics: The introduction of electron-withdrawing groups on the piperidine ring or adjacent moieties can decrease the electron density of the C-H bonds, making them less susceptible to oxidative attack.[6]

-

Bioisosteric Replacement: In cases of persistent metabolic instability of the piperidine ring, replacing it with a more metabolically robust heterocycle can be a powerful strategy.[24] For example, substitution with a morpholine or a piperazine ring can block a potential site of metabolism and improve stability.[6]

-

Conformational Constraint: Introducing conformational rigidity, for instance by creating a spirocyclic system involving the piperidine ring, can orient the metabolically labile positions away from the active site of metabolizing enzymes.[7]

The Broader Context: Regulatory Expectations and Future Directions

Regulatory agencies such as the FDA and EMA have clear expectations for the characterization of a drug candidate's metabolic profile.[25][26] Early and thorough in vitro metabolism studies are no longer just a "good to have" but a critical component of any Investigational New Drug (IND) application.[27][28]

The field of metabolic prediction is continually evolving. The integration of in silico predictive models, which can forecast metabolic liabilities based on chemical structure alone, is becoming increasingly sophisticated.[17][29][30] When used in conjunction with robust in vitro data, these computational tools can significantly accelerate the design-make-test-analyze cycle, enabling the more rapid identification of drug candidates with optimal pharmacokinetic properties.

Conclusion: A Proactive Stance on Metabolic Stability

The metabolic stability of triazole-piperidine compounds is a multifaceted challenge that requires a deep understanding of their inherent chemical properties and the biological systems they will encounter. By employing the systematic and self-validating experimental approaches outlined in this guide, and by thoughtfully applying structure-modification strategies, drug discovery teams can proactively address metabolic liabilities. This proactive stance not only increases the probability of identifying a successful drug candidate but also embodies the core principles of efficient and effective modern drug development.

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

In-silico modeling, and advanced in vitro models are molding the chance of metabolic stability assessment, while innovations in drug design and delivery systems amazing deal opportunities for enhancing metabolic properties. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

-

Masimirembwa, C., et al. (2000, November 1). Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. Retrieved from [Link]

-

van de Waterbeemd, H., & Gifford, E. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Retrieved from [Link]

-

Meanwell, N. A. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2003). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Ovid. Retrieved from [Link]

-

Kalgutkar, A. S., et al. (2018). Interpretation of In Vitro Metabolic Stability Studies for Racemic Mixtures. PMC. Retrieved from [Link]

-

Li, M., et al. (2022). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. RSC Publishing. Retrieved from [Link]

-

Pelkonen, O., & Turpeinen, M. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

-

Słoczyńska, K., et al. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

-

Scientific Reports. (2025, August 10). Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. Retrieved from [Link]

-

BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

-

Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. Retrieved from [Link]

-

Al-Majdoub, Z. M., et al. (2023, August 14). A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. MDPI. Retrieved from [Link]

-

Attwa, M. W., et al. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Retrieved from [Link]

-

Al-Majdoub, Z. M., et al. (2023, August 28). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. MDPI. Retrieved from [Link]

-

Al-Majdoub, Z. M., et al. (2023, March 4). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. PMC. Retrieved from [Link]

-

Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

-

Singh, Y., et al. (n.d.). Strategies to Enhance Metabolic Stabilities. PubMed. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

-

Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]

-

Coe, S. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]

-

Wróbel, T. M., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

-

Fu, Z., et al. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). Retrieved from [Link]

-

Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

-

Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

-

Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. (n.d.). PubMed. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Retrieved from [Link]

-

Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Retrieved from [Link]

-

RSC Publishing. (2025, November 24). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Retrieved from [Link]

-

Daniel, W. A., & Wójcikowski, J. (2006, March 15). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. Retrieved from [Link]

-

GDC Classes. (2026, January 21). D-30 | Piperidine containing drugs | Med. Chem. | Rapid revision notes #rapidrevisionseries. Retrieved from [Link]

-

MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

Analytical and Bioanalytical Chemistry. (n.d.). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. PMC. Retrieved from [Link]

-

Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link]

Sources

- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07255G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 11. experts.umn.edu [experts.umn.edu]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bioivt.com [bioivt.com]

- 15. researchgate.net [researchgate.net]

- 16. A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis | MDPI [mdpi.com]

- 17. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]

- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. nuvisan.com [nuvisan.com]

- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 21. hrcak.srce.hr [hrcak.srce.hr]

- 22. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 26. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]

- 27. ptacts.uspto.gov [ptacts.uspto.gov]

- 28. fda.gov [fda.gov]

- 29. longdom.org [longdom.org]

- 30. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Application of 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine in Modern Drug Discovery

The confluence of robust heterocyclic scaffolds has long been a cornerstone of successful drug design. Within this paradigm, the 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine moiety has emerged as a particularly valuable building block for medicinal chemists. This guide provides an in-depth exploration of its application, offering detailed protocols and the underlying scientific rationale for its use in the synthesis of novel therapeutic agents.

The unique combination of a piperidine ring and a 1,2,4-triazole system imparts a favorable set of physicochemical properties to parent molecules. The piperidine moiety, a ubiquitous feature in pharmaceuticals, offers a saturated, three-dimensional scaffold that can enhance solubility and provide vectors for interaction with biological targets.[1][2] The 1,2,4-triazole ring is a metabolically stable bioisostere for amides and esters, capable of participating in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition.[3] The strategic placement of a methyl group on the triazole ring can further fine-tune the steric and electronic properties of the molecule, potentially leading to improved target affinity and selectivity.[4]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key computed properties of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₄ | PubChem |

| Molecular Weight | 166.22 g/mol | [5] |

| LogP (calculated) | -0.4 | [5] |

| Hydrogen Bond Donors | 1 (piperidine N-H) | |

| Hydrogen Bond Acceptors | 3 (triazole nitrogens) | |

| Topological Polar Surface Area | 42.7 Ų | [5] |

Synthetic Accessibility

While a direct, optimized synthesis for 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine is not widely published, a plausible synthetic route can be devised based on established methods for 1,2,4-triazole formation. A potential pathway is outlined below.

Caption: A plausible synthetic workflow for 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine.

Core Reactions and Protocols

The secondary amine of the piperidine ring is the primary site of reactivity for derivatization. Standard N-alkylation and N-acylation reactions can be employed to introduce a wide variety of substituents, enabling the exploration of structure-activity relationships.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. This protocol provides a general procedure for the reaction of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine with an aldehyde or ketone.

Materials:

-

4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine

-

Aldehyde or ketone of interest

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE (0.1 M), add a catalytic amount of acetic acid (0.1 eq), if necessary.

-

Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Rationale: The choice of sodium triacetoxyborohydride as the reducing agent is due to its mildness and selectivity for the iminium ion over the aldehyde or ketone starting material, which minimizes side reactions. The reaction is typically performed at room temperature, making it suitable for a wide range of functional groups.

Protocol 2: N-Acylation with an Acid Chloride

N-acylation is a fundamental transformation for the introduction of amide functionalities, which are prevalent in drug molecules. This protocol describes a general method for the acylation of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine using an acid chloride.

Materials:

-

4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine

-

Acid chloride of interest

-

Triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine (1.0 eq) and TEA or DIPEA (1.5 eq) in DCM or THF (0.1 M) at 0 °C, add the acid chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-4 hours).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-acylated product.

Rationale: The addition of a non-nucleophilic base, such as TEA or DIPEA, is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine and render it unreactive. Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.

Caption: General workflow for the derivatization of the piperidine nitrogen.

Applications in Medicinal Chemistry

The 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. By way of analogy with structurally related compounds, this building block is of significant interest for the development of novel therapeutics in several key areas.

Anticancer Agents

Derivatives of the isomeric 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been investigated as potential inhibitors of glutaminyl cyclase isoenzymes (isoQC), which are upregulated in certain cancers.[1] The inhibition of isoQC can disrupt the CD47-SIRPα "don't eat me" signaling pathway, thereby promoting the phagocytosis of cancer cells.[1] The 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine scaffold could be employed to generate novel isoQC inhibitors with potentially different binding modes or improved pharmacokinetic properties.

Caption: Potential mechanism of action for anticancer agents derived from the building block.

Antimicrobial Agents

The 1,2,4-triazole nucleus is a hallmark of many successful antifungal drugs, such as fluconazole and itraconazole.[3] These agents function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.[3] The piperidine moiety can be functionalized to enhance antifungal potency and modulate the pharmacokinetic profile. Thus, derivatives of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine represent a promising avenue for the discovery of new antifungal agents.

Central Nervous System (CNS) Agents

The piperidine scaffold is a common feature in a multitude of CNS-active drugs, including antipsychotics and analgesics.[2] The ability to readily modify the piperidine nitrogen allows for the introduction of pharmacophores that can target various CNS receptors and transporters. The polar 1,2,4-triazole moiety may also influence blood-brain barrier penetration and other ADME properties.

Conclusion

4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a reactive piperidine handle and a biologically relevant 1,2,4-triazole core provides a robust platform for the exploration of diverse chemical space. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery endeavors.

References

-

Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]

-

MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]

-

International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

-

ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. Retrieved from [Link]

Sources

- 1. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride | 1185301-61-4 | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | C8H14N4 | CID 25658249 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Optimized Reductive Amination Protocols for Triazole-Piperidine Scaffolds

Executive Summary

The triazole-piperidine motif is a privileged pharmacophore in medicinal chemistry, frequently observed in GPCR ligands (e.g., Orexin antagonists), kinase inhibitors, and antifungal agents. Synthesizing this scaffold via reductive amination offers a convergent route to diversify the piperidine nitrogen or the triazole substituent.

However, this coupling presents distinct challenges:

-

Lewis Basicity: The N2/N4 nitrogens of the triazole ring can coordinate with Lewis acid catalysts or transition metals, potentially stalling imine formation.

-

Solubility: Triazole intermediates often exhibit poor solubility in non-polar solvents (e.g., Toluene, Hexanes), necessitating polar aprotic or halogenated solvent systems.

-

Steric Bulk: Ortho-substitution on the triazole ring can significantly retard the formation of the iminium intermediate.

This guide details two field-proven protocols: a Standard STAB Protocol for reactive aldehydes and a Titanium-Mediated Protocol for sterically hindered ketones or electron-deficient amines.

Mechanistic Principles & Reagent Selection

Success in reductive amination relies on the kinetic differentiation between the reduction of the carbonyl starting material and the reduction of the iminium intermediate.

The Reducing Agent Hierarchy

| Reagent | Selectivity | Risk Profile | Application Context |

| NaBH(OAc)₃ (STAB) | High | Low | Standard. Reduces iminium ions much faster than aldehydes/ketones.[1] |

| NaCNBH₃ | High | High (Toxic) | Alternative. Effective at pH 6-7. Useful if STAB fails due to steric bulk. |

| Ti(OiPr)₄ + NaBH₄ | Medium | Low | Difficult Substrates. Titanium acts as a Lewis acid and water scavenger to force imine formation. |

| H₂ / Pd-C | Low | Medium | Avoid. Triazoles can poison Pd catalysts; Benzyl groups may cleave. |

Reaction Mechanism

The following diagram illustrates the pathway. Note that STAB (Sodium Triacetoxyborohydride) selectively targets the Iminium Ion due to the electron-withdrawing acetoxy groups, which attenuate the hydride's nucleophilicity compared to NaBH₄.

Caption: Mechanistic pathway highlighting the critical Iminium Ion formation step where Lewis acids (AcOH or Ti) intervene.

Experimental Protocols

Protocol A: The "Standard" STAB Method

Best for: Triazole-aldehydes + Secondary amines (Piperidines). Key Advantage: Mild conditions, high chemoselectivity (Abdel-Magid method).

Reagents:

-

Triazole-Aldehyde (1.0 equiv)

-

Piperidine derivative (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][2] (Note: DCE is preferred for slightly higher reaction temperatures if needed).

Step-by-Step Procedure:

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve the Triazole-Aldehyde (1.0 equiv) and Piperidine (1.1 equiv) in anhydrous DCE (0.1 M concentration relative to aldehyde).

-

Activation: Add Acetic Acid (1.0 equiv).

-

Insight: If the piperidine is supplied as an HCl salt, add 1.0 equiv of Triethylamine (TEA) to free-base it, and increase AcOH to 2.0 equiv to buffer the system.

-

-

Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Although STAB allows "one-pot" addition, a short pre-stir ensures the equilibrium shifts toward the imine/hemiaminal, minimizing direct reduction of the aldehyde.

-

-

Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (evolution of AcOH/H₂).

-

Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS. Look for the disappearance of the imine mass (M+13 from aldehyde) and appearance of product (M+15 from aldehyde).

-

Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose the borate complexes.

-

Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

Protocol B: The Titanium(IV) Isopropoxide Method

Best for: Triazole-Ketones, electron-deficient amines, or sterically hindered systems. Key Advantage: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a dehydrating agent to drive the equilibrium (Bhattacharyya method).

Reagents:

-

Triazole-Ketone (1.0 equiv)

-

Piperidine derivative (1.2 equiv)

-

Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv) (Note: NaCNBH₃ can also be used)

-

Solvent: Anhydrous THF or Ethanol.

Step-by-Step Procedure:

-

Complexation: In a dry flask under Nitrogen/Argon, dissolve the Triazole-Ketone (1.0 equiv) and Piperidine (1.2 equiv) in anhydrous THF.

-

Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) neat via syringe.

-

Imine Formation: Stir the mixture at RT for 6–12 hours (or 50°C for 2 hours if sterically hindered).

-

Visual Check: The solution often changes color (yellow/orange) indicating titanium-imine complex formation.

-

-

Reduction: Cool the reaction to 0°C. Add NaBH₄ (1.5 equiv) followed carefully by Ethanol (if reaction is in THF, add 1-2 mL EtOH to solubilize the borohydride). Stir for 2 hours, allowing it to warm to RT.

-

Quench (Crucial Step): Add 1N NaOH or water dropwise. A heavy white/grey precipitate (TiO₂) will form.

-

Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove the titanium salts.

-

-

Workup: The filtrate is concentrated and redissolved in DCM for standard extraction/wash.

Decision Logic & Troubleshooting

Use the following decision tree to select the optimal condition for your specific triazole-piperidine pair.

Caption: Workflow for selecting the appropriate reductive amination condition.

Troubleshooting Matrix

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remains) | Imine not forming. | Switch to Protocol B (Titanium) . Heat the imine formation step to 50°C. |

| Alcohol Byproduct | Direct reduction of carbonyl. | Increase imine formation time before adding reducing agent. Use STAB instead of NaCNBH3/NaBH4. |

| Des-Halo Product | De-halogenation of Triazole.[5] | Avoid catalytic hydrogenation (H₂/Pd). Use STAB; it tolerates Aryl-Cl/Br/I well. |

| Low Mass Recovery | Product trapped in aqueous. | Triazole-piperidines are basic. Ensure aqueous layer is pH > 10 during extraction. Use DCM/iPrOH (3:1) for extraction. |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[6][7]

-

Bhattacharyya, S. (1995).[10] Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. The Journal of Organic Chemistry, 60(15), 4928–4929.

-

Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[11] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2530.

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amina...: Ingenta Connect [ingentaconnect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. scribd.com [scribd.com]

- 10. Facile preparation of N -methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A803703E [pubs.rsc.org]

- 11. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

Microwave-assisted synthesis of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine analogs

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-(3-Methyl-4H-1,2,4-Triazol-4-yl)piperidine Scaffolds

Abstract

This application note details a robust, high-throughput protocol for the synthesis of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine analogs. Utilizing a microwave-assisted three-component condensation strategy, this method circumvents the thermal instability and long reaction times associated with conventional heating. The protocol achieves the regioselective formation of the 3-methyl-1,2,4-triazole core on a piperidine pharmacophore, a critical motif in Janus Kinase (JAK) inhibitors and GPCR ligands. We provide optimized parameters for scale-up, purification, and structural validation.

Introduction & Strategic Analysis

The 1,2,4-triazole ring is a bioisostere of amides and esters, offering improved metabolic stability and hydrogen-bonding potential. The specific scaffold—4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine —places the piperidine nitrogen in a distinct vector relative to the triazole C3-methyl group, creating a specific steric and electronic profile essential for binding affinity in various kinase pockets.

Why Microwave-Assisted Organic Synthesis (MAOS)? Constructing the 1,2,4-triazole ring on a secondary amine carrier (piperidine) via conventional heating often requires refluxing in high-boiling solvents (e.g., xylene, DMF) for 12–24 hours, leading to oxidative byproducts and thermal degradation of protecting groups (e.g., Boc).

Mechanistic Approach: We utilize a One-Pot, Three-Component Reaction involving:

-

Amine: 1-Boc-4-aminopiperidine (The scaffold carrier).

-

Orthoester: Triethyl orthoformate (Provides the C5-H carbon).

-

Hydrazide: Acetylhydrazide (Provides the N1-N2 and C3-Methyl).

Under microwave irradiation (dielectric heating), the polar transition states of the iminoether intermediates are stabilized, and the activation energy for the final cyclodehydration is rapidly overcome, reducing reaction times from hours to minutes.

Mechanistic Workflow (Visualization)